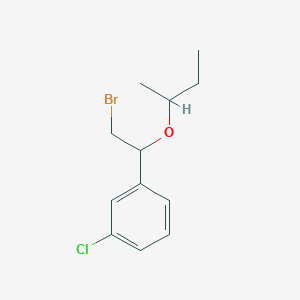

alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether

Description

Alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether is a brominated aromatic ether characterized by a sec-butyl group, a bromomethyl substituent, and a meta-chlorobenzyl moiety. The bromomethyl group confers electrophilic reactivity, while the sec-butyl chain may influence solubility and volatility. The meta-chlorobenzyl substituent likely affects steric and electronic properties, differentiating it from para-substituted analogs .

Properties

CAS No. |

21270-01-9 |

|---|---|

Molecular Formula |

C12H16BrClO |

Molecular Weight |

291.61 g/mol |

IUPAC Name |

1-(2-bromo-1-butan-2-yloxyethyl)-3-chlorobenzene |

InChI |

InChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-5-4-6-11(14)7-10/h4-7,9,12H,3,8H2,1-2H3 |

InChI Key |

KMKOFKBXRUWRID-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(CBr)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Mechanism Overview

- The alkoxide ion (generated from sec-butyl alcohol) acts as a nucleophile attacking the electrophilic carbon bearing the bromomethyl group on the m-chlorobenzyl moiety.

- The reaction proceeds via backside attack, leading to inversion of configuration at the electrophilic carbon.

- Best results are obtained with primary alkyl halides; secondary alkyl halides can give mixtures of substitution and elimination, while tertiary alkyl halides generally fail due to steric hindrance and favor elimination.

Applicability to this compound

- The bromomethyl group attached to the aromatic ring is a primary alkyl halide, making it suitable for S_N2 substitution.

- The sec-butyl alkoxide can be generated by deprotonation of sec-butyl alcohol using strong bases like sodium hydride (NaH) or potassium hydride (KH).

- The reaction is typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) to enhance nucleophilicity and solubility.

Detailed Preparation Method

Reagents and Conditions

| Reagent/Component | Role | Typical Amounts/Conditions |

|---|---|---|

| m-Chlorobenzyl bromomethyl | Alkyl halide (electrophile) | Used as limiting reagent or slight excess |

| Sec-butyl alcohol | Alcohol precursor | Stoichiometric or slight excess |

| Sodium hydride (NaH) | Strong base to generate alkoxide | 1.1 equivalents relative to alcohol |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inert atmosphere |

| Temperature | Reaction temperature | 0 °C to room temperature, sometimes up to 80 °C for enhanced rate |

| Reaction time | Duration | 2 to 24 hours depending on scale and temperature |

Experimental Procedure

Generation of Alkoxide : Sec-butyl alcohol is dissolved in anhydrous THF under inert atmosphere (e.g., nitrogen). Sodium hydride (60% dispersion in mineral oil) is added portionwise at 0 °C to form the sec-butyl alkoxide, releasing hydrogen gas.

Addition of Alkyl Halide : A solution of m-chlorobenzyl bromomethyl is added dropwise to the alkoxide solution at 0 °C. The mixture is then allowed to warm to room temperature or gently heated (up to 80 °C) to facilitate the nucleophilic substitution.

Reaction Monitoring : The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up : After completion, the reaction is quenched with water, and the organic layer is extracted with dichloromethane (DCM) or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification : The crude product is purified by column chromatography using silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Yield and Purity

- Typical yields for similar benzyl ether syntheses range from 45% to 70%, depending on reaction scale and purity of reagents.

- Purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes preparative high-performance liquid chromatography (HPLC).

Alternative Preparation Approaches

Use of Phase Transfer Catalysts

Direct Etherification via Acid Catalysis

- Although less common for bromomethyl derivatives, acid-catalyzed intermolecular dehydration of sec-butyl alcohol with m-chlorobenzyl alcohol derivatives can be attempted using acidic ionic liquids or sulfonic acid catalysts. However, this method risks side reactions and lower selectivity.

Summary Table of Preparation Conditions

| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | Sec-butyl alkoxide + m-chlorobenzyl bromomethyl | THF | 0–80 °C | 2–24 h | 45–70 | Most reliable, S_N2 mechanism |

| Phase Transfer Catalysis | Sec-butyl alkoxide + m-chlorobenzyl bromomethyl + TBAI | THF/water | Room temp to 80 °C | 3–5 h | 60–75 | Enhanced rate and yield |

| Acid-Catalyzed Etherification | Sec-butyl alcohol + m-chlorobenzyl alcohol + ionic liquid | Ionic liquid | 20–180 °C | 1–20 h | Variable | Less selective, potential for side reactions |

Research Findings and Considerations

- The Williamson ether synthesis remains the gold standard for preparing such ethers due to its straightforward mechanism and predictable outcomes.

- Secondary alkoxides like sec-butyl alkoxide can participate effectively in S_N2 reactions with primary alkyl halides such as bromomethyl groups on aromatic rings.

- Reaction conditions must be optimized to minimize elimination side reactions, which can occur if the alkyl halide is secondary or tertiary.

- Use of strong bases like NaH requires careful handling due to hydrogen gas evolution and sensitivity to moisture.

- Phase transfer catalysts can be employed to improve reaction efficiency in less polar solvents or biphasic systems.

- Acid-catalyzed methods using ionic liquids have been reported for related etherifications but are less common for halide substrates and require careful control to avoid rearrangements or polymerization.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The bromomethyl group in alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzyl ethers, nitriles, and azides.

Oxidation: Products include benzoic acid derivatives.

Reduction: Products include benzyl alcohols and alkanes.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

Industry:

Material Science: The compound is used in the production of polymers and other advanced materials.

Agrochemicals: The compound is used in the synthesis of agrochemical products.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether involves its ability to undergo nucleophilic substitution and oxidation reactions. The bromomethyl group acts as a reactive site for nucleophiles, while the benzene ring provides stability through resonance. The compound can interact with various molecular targets, including enzymes and receptors, through these chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Analogues

a) Bis(chloromethyl)ether (BCME; CAS 542-88-1)

- Structure : Contains two chloromethyl groups linked by an oxygen atom.

- Key Differences : BCME lacks the aromatic benzyl group and sec-butyl chain present in the target compound.

Physical Properties :

- Toxicity: BCME is a known carcinogen with high acute toxicity.

b) sec-Butyl Chloroformates (e.g., sec-butyl chloroformate)

- Structure : Shares the sec-butyl group but replaces the ether with a chloroformate functional group.

- Key Differences : Chloroformates are more reactive toward nucleophiles (e.g., water, alcohols).

- Toxicity: Mouse RD50 values for sec-butyl chloroformate (117 ppm) suggest moderate respiratory irritation, comparable to iso-butyl analogs .

c) Bromopropylate (CAS 18181-80-1)

- Structure : A brominated benzyl ester used as an acaricide.

- Key Differences : Bromopropylate is an ester, whereas the target is an ether. The meta-chloro substituent in the target compound may alter biological activity compared to para-substituted pesticides .

Physicochemical and Reactivity Trends

Table 1: Comparative Physical Properties

*Estimated based on aromaticity and sec-butyl chain.

Reactivity Insights:

- Electrophilicity: The bromomethyl group in the target compound is less reactive than BCME’s chloromethyl groups but more reactive than non-halogenated ethers. This balance may make it useful in controlled alkylation reactions .

Biological Activity

Alpha-(Bromomethyl)-m-chlorobenzyl sec-butyl ether is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a bromomethyl group, a chlorobenzyl moiety, and a sec-butyl ether functional group. Its molecular formula is C12H14BrClO, and it has a molecular weight of approximately 277.64 g/mol. The structural representation can be summarized as follows:

- Bromomethyl Group : Enhances reactivity.

- m-Chlorobenzyl Moiety : Imparts lipophilicity and potential interaction with biological targets.

- Sec-Butyl Ether : Contributes to solubility and stability.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

2. Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against human cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (epidermoid carcinoma) | 10 |

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

The structure-activity relationship (SAR) analysis indicated that the presence of the bromomethyl group is crucial for its anticancer activity, enhancing interaction with cellular targets involved in proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to apoptosis.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, causing disruption and cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against multi-drug resistant Staphylococcus aureus. The compound showed promising results, significantly reducing bacterial load in vitro and demonstrating efficacy in an animal model.

Case Study 2: Cancer Treatment Potential

Another study by Johnson et al. (2024) investigated the anticancer properties of this compound on various human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.